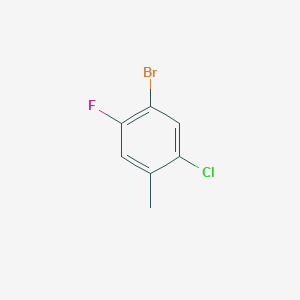

4-Bromo-2-chloro-5-fluorotoluene

Descripción

Contextualization within Halogenated Aromatic Compounds

Halogenated aromatic hydrocarbons are a class of organic compounds characterized by a benzene (B151609) ring to which one or more halogen atoms are attached. iloencyclopaedia.org These compounds are fundamental in organic synthesis, primarily because the halogen atom can act as a leaving group in nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions. The nature of the halogen (F, Cl, Br, I) dictates its reactivity, with the C-I bond being the weakest and most reactive, and the C-F bond being the strongest and least reactive in typical nucleophilic aromatic substitutions.

The process of introducing a halogen to an aromatic ring is known as halogenation, a classic example of electrophilic aromatic substitution. libretexts.org This reaction typically requires a Lewis acid catalyst, such as ferric halides (FeX₃) or aluminum halides (AlX₃), to polarize the halogen molecule and generate a potent electrophile that can attack the electron-rich aromatic ring. libretexts.orgmasterorganicchemistry.com

4-Bromo-2-chloro-5-fluorotoluene is a member of the more complex polyhalogenated aromatic compounds. The presence of multiple, distinct halogens on the same aromatic nucleus introduces regiochemical considerations and allows for sequential, selective reactions. For instance, the bromine atom is significantly more reactive than the chlorine atom in many catalytic coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling chemists to functionalize one position while leaving the other halogen intact for subsequent transformations. The fluorine atom, being the most electronegative, strongly influences the electronic properties of the ring and is generally unreactive as a leaving group but can direct metallation or further substitution reactions.

Significance as a Research Intermediate in Synthetic Chemistry

The primary significance of this compound lies in its role as a versatile research intermediate or building block for constructing more elaborate molecules. biosynth.com The differential reactivity of its three halogen substituents is the key to its utility. Chemists can exploit the C-Br bond for initial modifications, such as forming organometallic reagents (Grignard or organolithium) or engaging in palladium-catalyzed cross-coupling reactions.

This selective reactivity allows for a stepwise and controlled assembly of complex structures. For instance, a synthetic route could involve a Suzuki coupling at the C-Br position, followed by a Buchwald-Hartwig amination at the C-Cl position under different catalytic conditions. The fluorine and methyl groups also play crucial roles by influencing the reactivity and orientation of these reactions and by forming integral parts of the final target molecule's structure. This strategic potential makes compounds like this compound valuable in the synthesis of active pharmaceutical ingredients (APIs) and novel agrochemicals, where precise molecular tailoring is essential. innospk.comnumberanalytics.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 93765-83-4 scbt.com |

| Molecular Formula | C₇H₅BrClF scbt.com |

| Molecular Weight | 223.47 g/mol scbt.com |

| Appearance | Liquid cymitquimica.com |

Note: Data sourced from chemical supplier databases for research-grade material.

Overview of Current Research Landscape and Gaps

The current research landscape for this compound is primarily driven by its utility in synthetic chemistry, as evidenced by its availability from specialty chemical suppliers. scbt.comcymitquimica.com It is listed as a building block for research and development, particularly in the creation of complex organic molecules. However, a survey of academic literature reveals a gap in dedicated studies focusing specifically on this compound. While the synthesis and application of related di-substituted halogenated toluenes are documented, comprehensive research exploring the unique reactivity profile of this compound is limited. researchgate.net

The existing research on similar compounds provides a foundation for its potential applications. For example, related bromo-fluorotoluene derivatives are used as starting materials in the synthesis of complex molecules for medical imaging and pharmaceutical development. chemicalbook.com The gap, therefore, is not in its potential but in its detailed academic exploration. There is a lack of published data on the optimization of selective cross-coupling reactions, the full characterization of its reaction kinetics, or the exploration of novel synthetic pathways that its unique halogen arrangement might enable.

Scope and Objectives of Focused Academic Inquiry

To address the identified gaps, a focused academic inquiry into this compound would be highly valuable. The primary objectives of such research should include:

Systematic Investigation of Reactivity: A thorough study of the compound's reactivity in various cornerstone organic reactions. This would involve systematically evaluating the conditions required for selective activation of the C-Br versus the C-Cl bond in a range of palladium-catalyzed cross-coupling reactions.

Synthesis of Novel Derivatives: Utilizing the compound as a scaffold to synthesize new families of molecules. By selectively functionalizing the bromo and chloro positions, researchers could create libraries of novel compounds for screening in pharmaceutical and agrochemical discovery programs.

Elucidation of Reaction Mechanisms: Performing detailed mechanistic studies to understand the electronic and steric effects of the three different halogens and the methyl group on the regioselectivity and rate of substitution reactions.

Development of Efficient Synthetic Routes: While the compound is commercially available, academic research could focus on developing more efficient, high-yield, and scalable synthetic routes to this compound and its isomers from readily available starting materials. This could build upon known methods for synthesizing related compounds, such as those involving diazotization and Sandmeyer reactions. researchgate.net

Such a focused inquiry would not only expand the fundamental understanding of polyhalogenated aromatic chemistry but also broaden the practical utility of this compound as a key intermediate in advanced organic synthesis.

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-5-chloro-2-fluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFUSHKOOPPODA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371218 | |

| Record name | 4-Bromo-2-chloro-5-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93765-83-4 | |

| Record name | 4-Bromo-2-chloro-5-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-chloro-5-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 2 Chloro 5 Fluorotoluene and Its Derivatives

Strategies for Regioselective Halogenation and Functionalization

The precise installation of halogen atoms on the toluene (B28343) scaffold requires careful consideration of directing effects and reaction conditions. The synthesis of 4-bromo-2-chloro-5-fluorotoluene often starts from precursors like 2-chloro-5-fluorotoluene (B1347005) or other suitably substituted toluenes.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing substituents onto an aromatic ring. libretexts.org The existing substituents on the toluene ring—chloro, fluoro, and methyl groups—dictate the position of further substitution. In the case of 2-chloro-5-fluorotoluene, the methyl group is an ortho-, para-director, while the halogens are also ortho-, para-directing but deactivating. The interplay of these effects guides the regioselectivity of the incoming electrophile.

Bromination of a toluene derivative is a classic example of EAS. lumenlearning.com The reaction typically employs bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the bromine molecule to generate a potent electrophile. libretexts.orglumenlearning.com The reaction proceeds through a two-step mechanism: the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.org The rate-determining step is the formation of this high-energy intermediate. lumenlearning.com

For the synthesis of 2-bromo-4-fluorotoluene (B74383) from 4-fluorotoluene (B1294773), a solution of bromine in glacial acetic acid is added to a solution of 4-fluorotoluene containing iron powder and iodine. prepchem.com This highlights a practical approach to in-situ generation of the Lewis acid catalyst.

| Starting Material | Reagents | Key Conditions | Product |

|---|---|---|---|

| 2-Chloro-5-fluorotoluene | Br₂, FeBr₃ (or Fe/I₂) | Controlled temperature to manage exothermic reaction | This compound |

| 4-Fluorotoluene | Br₂, Fe, I₂ in glacial acetic acid | Maintained at 25-27°C | 2-Bromo-4-fluorotoluene and 3-bromo-4-fluorotoluene |

Nucleophilic Aromatic Substitution Pathways

While less common for simple arenes, nucleophilic aromatic substitution (SNAr) becomes a viable pathway when the aromatic ring is activated by strongly electron-withdrawing groups. libretexts.orgscranton.edu The reaction proceeds via an addition-elimination mechanism, where a strong nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. scranton.edu Subsequent elimination of a leaving group restores the aromaticity. scranton.edu

For SNAr to occur, the presence of activating groups (e.g., nitro, cyano) ortho or para to a good leaving group (typically a halide) is crucial for stabilizing the negative charge of the intermediate. libretexts.org While this compound itself is not highly activated for SNAr, its derivatives containing nitro groups can undergo such reactions. For instance, the synthesis of 4-aminodiphenylamine (4-ADPA) from p-chloronitrobenzene (PNCB) involves a key SNAr step. scranton.edu

The synthesis of fluorinated pyrimidines and pyrazoles from potassium (Z)-2-cyano-2-fluoroethenolate demonstrates the utility of nucleophilic precursors in building complex heterocyclic systems. nih.gov This highlights the potential for creating derivatives of this compound by first introducing an activating group and then performing a nucleophilic substitution.

| Substrate | Nucleophile | Activating Group(s) | Product Type |

|---|---|---|---|

| 2,4,6-Trinitrochlorobenzene | NaOH(aq) | Three NO₂ groups | Phenol derivative |

| p-Chloronitrobenzene | Aniline (B41778) derivative | One NO₂ group | Diphenylamine derivative |

| 4,5-Difluoro-1,2-dinitrobenzene | Phenoxides, thiolates | Two NO₂ groups | Dioxins, dithiins, phenoxathiines |

Radical-Mediated Halogenation Approaches (e.g., N-Bromosuccinimide, NBS)

Radical halogenation provides a complementary strategy for functionalizing the methyl group of toluene derivatives. youtube.com N-Bromosuccinimide (NBS) is a highly selective reagent for the bromination of allylic and benzylic positions. youtube.com The reaction is typically initiated by light (hν) or a radical initiator and proceeds through a radical chain mechanism. youtube.com

This method allows for the specific introduction of a bromine atom onto the methyl group, leading to the formation of a benzyl (B1604629) bromide derivative. This derivative is a versatile intermediate that can undergo various subsequent transformations, such as nucleophilic substitution or conversion to other functional groups. For instance, the synthesis of 2-fluoro-4-bromo benzyl bromide can be achieved through a multi-step process that involves diazotization and bromination reactions. google.com

| Substrate | Reagent | Initiator | Product Type |

|---|---|---|---|

| Toluene derivative | N-Bromosuccinimide (NBS) | Light (hν) or radical initiator (e.g., AIBN) | Benzyl bromide derivative |

Cross-Coupling Reactions in Derivative Synthesis

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. thermofisher.com

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryls. organic-chemistry.org This reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. researchgate.net

This compound is an excellent substrate for Suzuki-Miyaura reactions, as the bromine atom is generally more reactive than the chlorine atom in palladium-catalyzed couplings. This allows for the selective arylation or vinylation at the C4 position. The reaction has been widely used in the synthesis of a variety of compounds, including those with applications in materials science and pharmaceuticals. organic-chemistry.orgnih.gov For instance, the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been optimized using Pd(PPh₃)₄ as the catalyst. mdpi.com

| Aryl Halide | Organoboron Reagent | Catalyst | Base | Product Type |

|---|---|---|---|---|

| This compound | Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands | K₂CO₃, K₃PO₄, Cs₂CO₃ | Biaryl derivative |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine |

Other Transition Metal-Catalyzed Processes

Beyond palladium, other transition metals such as nickel and cobalt have emerged as effective catalysts for cross-coupling reactions. mit.eduresearchgate.net These metals can offer different reactivity profiles and may be more cost-effective alternatives to palladium. Cobalt-catalyzed cross-coupling reactions of α-bromo α-fluoro β-lactams with diarylzinc reagents have been reported to proceed with high diastereoselectivity. researchgate.net

Furthermore, transition metal-catalyzed radical oxidative cross-couplings represent a newer frontier, enabling the coupling of two nucleophiles under oxidative conditions. nih.gov These reactions often involve first-row transition metals like iron and cobalt and proceed through radical intermediates. nih.gov While specific applications to this compound are less documented, the general principles suggest potential for novel transformations and derivative synthesis.

Multi-Step Synthesis Pathways

The construction of polysubstituted aromatic rings like this compound often requires a sequence of reactions to introduce the desired functional groups in the correct positions. libretexts.orgyoutube.com The order of these reactions is crucial to control the regioselectivity and achieve a high yield of the target molecule.

One common multi-step approach involves a series of electrophilic aromatic substitution reactions, including halogenation and nitration, followed by functional group interconversions like reduction and hydrolysis. researchgate.netresearchgate.net For instance, a synthetic route might begin with a substituted toluene and introduce the halogen and nitro groups sequentially. The nitro group can then be reduced to an amino group, which can be further modified or removed.

A representative, though distinct, multi-step synthesis of a related compound, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, starts from pyridin-4-ol and 4-bromo-2-fluoroaniline. researchgate.net The synthesis involves five steps: nitration, chlorination, N-alkylation, reduction, and condensation. researchgate.net This highlights the strategic planning required in multi-step synthesis to build complex molecules from simpler starting materials.

The synthesis of 4-bromo-2-chloroaniline (B1269894) from aniline provides another example of a multi-step process involving sequential reactions. researchgate.net This process underscores the importance of carefully planned reaction sequences to achieve the desired substitution pattern on the aromatic ring.

The Sandmeyer reaction and related diazotization-bromination routes are powerful methods for introducing a bromine atom onto an aromatic ring. orgsyn.org This process typically involves the conversion of an aromatic amine to a diazonium salt, which is then displaced by a bromide ion, often using a copper(I) bromide catalyst. orgsyn.orggoogle.com

For example, the synthesis of o-chlorobromobenzene can be achieved through the diazotization of o-chloroaniline followed by a Sandmeyer reaction with cuprous bromide. orgsyn.org Similarly, a patent describes the preparation of 5-bromo-1,3-dichloro-2-fluorobenzene (B174838) from 3,5-dichloro-4-fluoroaniline (B1294558) via a tubular diazotization reaction followed by reaction with cuprous bromide. google.com This method is noted for its potential for continuous production and improved yield by minimizing side reactions. google.com

A study on the synthesis of 4-bromo-3-fluorotoluene (B33196) from o-nitro-p-toluidine also employed a diazo reaction at high temperature. researchgate.net The optimal conditions for the diazo-bromization step were found to be a reaction temperature of 60 °C with a specific ratio of the starting amine to cuprous bromide. researchgate.net

| Starting Material | Key Reactions | Product | Overall Yield | Purity (GC) |

| o-nitro-p-toluidine | Diazo reaction, Sandmeyer, reduction, Schiemann | 4-bromo-3-fluorotoluene | 33.9% | ≥ 99.0% |

Table 1: Synthesis of 4-bromo-3-fluorotoluene via Diazotization-Bromination researchgate.net

Green Chemistry Approaches in Synthesis

Traditional methods for synthesizing halogenated compounds often involve harsh reagents, large quantities of volatile organic solvents, and significant energy consumption. sruc.ac.uk Green chemistry principles aim to develop more environmentally benign and sustainable synthetic processes. These approaches focus on using less hazardous materials, recyclable catalysts, and more energy-efficient reaction conditions. sruc.ac.uk

In the context of synthesizing fluoroquinolones, which are structurally related to the intermediates discussed, green chemistry approaches have been developed to improve the efficiency and reduce the environmental impact of the synthesis. sruc.ac.uk These methods often utilize novel, recyclable catalysts and environmentally friendly solvents. sruc.ac.uk While specific green chemistry methods for this compound are not detailed in the provided search results, the principles can be applied. For instance, exploring solvent-free reactions or using aqueous media, as seen in some bromination reactions of alkenes, could reduce the environmental footprint. sci-hub.se

A patent for the synthesis of 2-bromo-4-fluoro-5-chlorophenol highlights the use of milder reaction conditions and alternative solvents like chloroform, methylene (B1212753) chloride, or carbon tetrachloride, which are presented as advantageous over toluene. google.com

Considerations for Industrial-Scale Synthesis Research

Scaling up a synthetic route from the laboratory to an industrial process presents several challenges. researchgate.net These include cost-effectiveness, safety, process robustness, and the ability to consistently produce the target compound with high purity. researchgate.netgoogle.com

For the industrial production of substituted bromobenzenes, the traditional Sandmeyer reaction has drawbacks such as the need for multiple reaction vessels, the use of stoichiometric amounts of expensive cuprous bromide, and the generation of significant copper waste. google.com Research into process optimization for industrial scale-up is crucial. A patent for the production of substituted ortho-chloro-bromobenzenes describes a process that aims to overcome these limitations. google.com

A practical industrial process for a related key intermediate, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, was successfully scaled up to approximately 70 kg per batch. researchgate.net This was achieved through a six-step synthesis starting from inexpensive dimethyl terephthalate. researchgate.net The development of such a process for this compound would require careful consideration of starting material costs, reaction efficiency at each step, and purification methods suitable for large quantities.

A patent for the preparation of 4-chloro-2,5-difluorobenzoic acid emphasizes the importance of achieving high purity for commercial applications and outlines a multi-step synthesis designed for large-scale production. google.com Another patent concerning the preparation of 5-bromo-2-chlorobenzoic acid notes that some routes are not suitable for industrial production due to high costs and the generation of fluorine-containing wastewater. google.com These examples underscore the critical need for developing scalable and economically viable synthetic methods in industrial chemistry.

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Studies of Halogen Exchange Reactions

Halogen exchange (Halex) reactions are of significant industrial and synthetic importance, allowing for the conversion of one halogen for another to modulate reactivity or to introduce specific isotopes. In the context of 4-Bromo-2-chloro-5-fluorotoluene, the relative reactivity of the three different halogen substituents (Fluorine, Chlorine, Bromine) towards exchange is a key area of investigation.

In contrast, for metal-catalyzed halogen exchange reactions, the reactivity order is often reversed (I > Br > Cl), dictated by the ease of oxidative addition of the carbon-halogen bond to the metal center. Therefore, in a hypothetical halogen exchange reaction on this compound, a copper or palladium catalyst would likely facilitate the exchange of the bromine atom.

A study on the synthesis of pentasubstituted pyridines utilized halogen dance reactions on a similarly polysubstituted scaffold, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, demonstrating the selective reactivity of different halogens in the presence of a magnesium reagent. nih.gov This suggests that carefully chosen reaction conditions can achieve selective halogen exchange on polyhalogenated aromatic rings.

Kinetic Analysis of Transformation Pathways

A kinetic analysis of the transformation pathways of this compound would provide quantitative data on reaction rates and the factors that influence them. Such studies are crucial for optimizing reaction conditions and understanding the underlying mechanisms. In the absence of specific kinetic data for this compound, we can infer the expected kinetic behavior based on related systems.

For a nucleophilic aromatic substitution reaction, the rate is typically dependent on the concentration of both the substrate and the nucleophile. The rate law is generally expressed as:

Rate = k[Aryl Halide][Nucleophile]

The rate constant, k, would be influenced by the nature of the solvent, the temperature, and the specific halogen being substituted. For this compound, one would expect different rate constants for the substitution of each halogen, reflecting the different energies of the transition states leading to the Meisenheimer complex.

In the case of a cross-coupling reaction, such as a Suzuki-Miyaura coupling, the kinetics are more complex, involving multiple steps in the catalytic cycle. The rate-determining step could be the oxidative addition, transmetalation, or reductive elimination, depending on the specific catalyst, substrates, and reaction conditions. A kinetic study would involve monitoring the disappearance of the reactant and the appearance of the product over time, often using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Influence of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are profoundly influenced by the electronic and steric effects of its substituents: the methyl group (-CH₃), and the three halogen atoms (-F, -Cl, -Br).

Electronic Effects:

Inductive Effect: All three halogens are more electronegative than carbon and thus exert an electron-withdrawing inductive effect (-I effect), which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. libretexts.orglumenlearning.com The strength of the inductive effect follows the order of electronegativity: F > Cl > Br.

Resonance Effect: The halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). This effect opposes the inductive effect and tends to activate the ortho and para positions towards electrophilic attack. lumenlearning.comstpeters.co.in The resonance effect is most significant for fluorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon.

Methyl Group: The methyl group is an electron-donating group through both a weak inductive effect (+I) and hyperconjugation. It activates the ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.

Steric Effects:

The presence of substituents at the 2, 4, and 5 positions creates steric hindrance, which can influence the regioselectivity of reactions. For example, a bulky reagent might preferentially react at a less hindered position.

The following table summarizes the electronic effects of the substituents:

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| -F | Strong -I | Weak +R | Deactivating | Ortho, Para |

| -Cl | Moderate -I | Weak +R | Deactivating | Ortho, Para |

| -Br | Weak -I | Weak +R | Deactivating | Ortho, Para |

| -CH₃ | Weak +I | Hyperconjugation | Activating | Ortho, Para |

Catalytic Cycles in Organometallic Transformations

This compound is a potential substrate for a variety of organometallic transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The general catalytic cycle for a Suzuki-Miyaura coupling reaction involving an aryl halide (Ar-X) like this compound and an organoboron reagent (R-B(OR)₂) is illustrated below. Given the relative reactivity of carbon-halogen bonds towards oxidative addition (C-I > C-Br > C-Cl), the bromine atom in this compound would be the most likely site of reaction under standard Suzuki-Miyaura conditions.

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organic group (R) from the organoboron reagent is transferred to the palladium center, displacing the halide. This step usually requires a base to activate the organoboron species.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

While a specific catalytic cycle for this compound is not detailed in the literature, the principles of these well-established catalytic cycles are directly applicable.

Stereochemical Outcomes of Synthetic Reactions

The aromatic ring of this compound is planar and achiral. Therefore, reactions that occur directly on the aromatic ring, such as nucleophilic aromatic substitution or electrophilic aromatic substitution, will not generate a stereocenter unless a chiral reagent or catalyst is used.

However, the methyl group of the toluene (B28343) moiety presents an opportunity for stereochemistry. Reactions at the benzylic position, for instance, a radical halogenation followed by a nucleophilic substitution, can lead to the formation of a chiral center.

The stereochemical outcome of such a substitution reaction at the benzylic carbon would depend on the mechanism:

Sₙ2 Reaction: A direct, one-step nucleophilic substitution at the benzylic position would proceed with inversion of configuration. oregonstate.edulibretexts.org If the starting material were a single enantiomer of a benzylic halide, the product would be the opposite enantiomer.

Sₙ1 Reaction: A two-step substitution proceeding through a planar benzylic carbocation intermediate would result in a racemic mixture of the two possible enantiomers, as the nucleophile can attack from either face of the carbocation with equal probability. oregonstate.edulibretexts.orgutexas.edu

Studies on the hydrolysis and elimination reactions of toluene-p-sulphonate esters have shown that the stereochemical outcome (inversion or retention of configuration) is dependent on the substrate and reaction conditions. rsc.org Similarly, asymmetric transformations using chiral catalysts can lead to enantioselective outcomes in reactions involving substituted toluenes. acs.org

Advanced Spectroscopic and Analytical Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 4-Bromo-2-chloro-5-fluorotoluene, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would provide a complete picture of its chemical structure.

In the ¹H NMR spectrum of this compound, two aromatic signals and one methyl signal are expected.

Aromatic Region: The two aromatic protons (H-3 and H-6) are in different chemical environments and would appear as distinct signals.

The proton at position 3 (H-3) is expected to be a doublet due to coupling with the adjacent fluorine atom (⁴JH-F).

The proton at position 6 (H-6) is also expected to be a doublet due to coupling with the fluorine atom at position 5 (³JH-F).

Aliphatic Region: The methyl group (CH₃) at position 1 would appear as a singlet, as it has no adjacent protons to couple with. However, a small coupling to the fluorine atom (⁵JH-F) might be observed, leading to a narrow doublet or a broadened singlet.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ | ~2.3 - 2.5 | s (or d) | - |

| Ar-H (H-3) | ~7.0 - 7.5 | d | ⁴JH-F ≈ 2-4 Hz |

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the attached substituents (Br, Cl, F, CH₃). The carbon atoms bonded to halogens will exhibit characteristic shifts, and the C-F bond will lead to splitting of the carbon signals (¹JC-F, ²JC-F, etc.).

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C1 | ~135-140 | d |

| C2 | ~130-135 | d |

| C3 | ~115-120 | d |

| C4 | ~110-115 | d |

| C5 | ~155-160 (¹JC-F) | d |

| C6 | ~125-130 | d |

The ¹⁹F NMR spectrum provides specific information about the fluorine atom's environment. For this compound, a single signal is expected for the fluorine atom at position 5. This signal would be split into a complex multiplet due to couplings with the aromatic protons at positions 3 and 6, and potentially a weaker coupling to the methyl protons.

While specific experimental data is not available, 2D NMR experiments would be crucial for definitive structural assignment.

COSY (Correlation Spectroscopy): Would confirm the coupling between adjacent protons, although in this molecule, with only two non-adjacent aromatic protons, its utility would be in confirming the absence of H-H correlations in the aromatic region.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between protons and the carbons they are attached to (e.g., correlating the H-3 signal to the C-3 signal, H-6 to C-6, and the methyl protons to the methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations. For instance, the methyl protons would show correlations to C-1, C-2, and C-6. The aromatic proton H-6 would show correlations to C-4, C-5, and C-1, which would be vital in confirming the substitution pattern.

High-Resolution Mass Spectrometry (HRMS) Techniques for Isotopic Analysis and Fragmentation Pathways

HRMS provides an exact mass of the molecular ion, allowing for the determination of the elemental formula. The molecular formula of this compound is C₇H₅BrClF. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic isotopic pattern for the molecular ion peak. docbrown.info The expected M, M+2, and M+4 peaks would have a relative intensity ratio that confirms the presence of one bromine and one chlorine atom. docbrown.info

Isotopic Pattern for Molecular Ion [C₇H₅BrClF]⁺

| Ion | m/z (Calculated) | Relative Abundance (%) |

|---|---|---|

| [C₇H₅⁷⁹Br³⁵ClF]⁺ | 221.9247 | ~75 |

| [C₇H₅⁷⁹Br³⁷ClF]⁺ / [C₇H₅⁸¹Br³⁵ClF]⁺ | 223.9218 | ~100 |

Common fragmentation pathways in mass spectrometry for halogenated aromatic compounds involve the loss of halogen atoms or the methyl group. libretexts.orglibretexts.org

Loss of a bromine radical: [M - Br]⁺

Loss of a chlorine radical: [M - Cl]⁺

Loss of a methyl radical: [M - CH₃]⁺

Loss of the entire toluene (B28343) side chain can also occur.

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information on the functional groups and bonding within a molecule. While specific spectra for this compound are not available, the expected vibrational modes can be predicted based on data from similar halogenated toluenes. nih.govresearchgate.net

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| C-H stretch (aromatic) | 3100 - 3000 | Stretching of C-H bonds on the aromatic ring. |

| C-H stretch (aliphatic) | 3000 - 2850 | Stretching of C-H bonds in the methyl group. |

| C=C stretch (aromatic) | 1600 - 1450 | Aromatic ring skeletal vibrations. |

| C-F stretch | 1250 - 1100 | Stretching of the carbon-fluorine bond. |

| C-Cl stretch | 850 - 550 | Stretching of the carbon-chlorine bond. |

The combination of these spectroscopic techniques would allow for a full and unambiguous characterization of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its specific covalent bonds. While a specific, publicly available spectrum for this exact compound is not available, the expected vibrational frequencies can be inferred from data on structurally similar molecules like 4-bromo-1-chloro-2-fluorobenzene (B1271914) and 4-bromo-2-fluorobenzonitrile. nih.govnih.gov

The primary absorption bands anticipated for this compound include:

Aromatic C-H Stretch: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretch: Arising from the methyl (CH₃) group, expected in the 2975-2850 cm⁻¹ range.

C-C Aromatic Ring Stretching: A series of bands, often sharp, in the 1600-1450 cm⁻¹ region.

C-F Stretch: A strong absorption band typically found in the 1250-1000 cm⁻¹ range.

C-Cl Stretch: A strong band expected in the 800-600 cm⁻¹ region.

C-Br Stretch: Usually observed in the 650-500 cm⁻¹ range. researchgate.net

Table 1: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 2975-2850 | Stretching |

| Aromatic C=C | 1600-1450 | Ring Stretching |

| C-F | 1250-1000 | Stretching |

| C-Cl | 800-600 | Stretching |

| C-Br | 650-500 | Stretching |

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to IR spectroscopy, providing information about molecular vibrations based on the inelastic scattering of monochromatic light. It is particularly effective for detecting non-polar bonds and symmetric vibrations. Although a specific Raman spectrum for this compound is not readily found in the literature, analysis of related compounds such as 4-bromo-1-chloro-2-fluorobenzene and 2-bromo-5-fluorotoluene (B1266450) allows for the prediction of its characteristic Raman shifts. nih.govchemicalbook.com The vibrations of the benzene (B151609) ring and the carbon-halogen bonds are expected to be strong Raman scatterers. researchgate.net

Key expected signals in the Raman spectrum include:

Aromatic Ring Vibrations: Strong signals corresponding to the breathing modes of the substituted benzene ring.

Carbon-Halogen Vibrations: The C-Cl and C-Br stretching vibrations would produce distinct signals, typically below 800 cm⁻¹. researchgate.net

Table 2: Predicted Raman Shifts for this compound

| Functional Group / Vibration | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring Breathing | ~1000 |

| Aromatic C-H Bending | 1200-1000 |

| C-Cl Stretch | 800-600 |

| C-Br Stretch | 650-500 |

Advanced Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are indispensable for separating this compound from impurities, starting materials, and byproducts, thereby enabling accurate purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds. For a nonpolar molecule like this compound, a reverse-phase HPLC (RP-HPLC) method would be most appropriate. Such a method typically employs a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution using a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, would effectively separate the target compound from related impurities. sielc.com Detection is commonly achieved using a UV detector set to a wavelength where the aromatic ring exhibits strong absorbance.

Table 3: Suggested HPLC Parameters for Analysis of this compound

| Parameter | Suggested Condition |

| Column | C18 (Reverse-Phase) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient |

| Detector | UV-Vis (e.g., at 254 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient to 40°C |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the separation, identification, and quantification of volatile and thermally stable compounds like this compound. In this method, the compound is first vaporized and separated from other components in a gas chromatograph based on its boiling point and interaction with the column's stationary phase. The separated components then enter a mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the compound's identity. For this compound (MW ≈ 223.47 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). scbt.com Common fragments would likely correspond to the loss of the halogen atoms or the methyl group.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Description |

| [M]⁺ | Molecular Ion |

| [M-CH₃]⁺ | Loss of a methyl group |

| [M-Cl]⁺ | Loss of a chlorine atom |

| [M-Br]⁺ | Loss of a bromine atom |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with sub-2 µm particles. researchgate.net This technology yields dramatic increases in resolution, sensitivity, and speed of analysis. An HPLC method developed for this compound could be readily transferred to a UPLC system, resulting in significantly shorter run times (often by a factor of up to 10) and reduced solvent consumption. researchgate.netnih.gov These advantages make UPLC an exceptionally efficient tool for high-throughput purity screening and quality control in a research setting. The enhanced sensitivity is also beneficial for detecting trace-level impurities. nih.gov

Resonance-Enhanced Multiphoton Ionization Spectroscopy (REMPI)

Resonance-Enhanced Multiphoton Ionization (REMPI) is a highly selective and sensitive laser spectroscopy technique used to study the electronic structure of atoms and molecules. aps.orgnih.gov The technique involves the absorption of two or more photons by a molecule, where the first photon excites the molecule to a real intermediate electronic state, and a second photon ionizes it. By scanning the wavelength of the laser, a spectrum of the intermediate electronic state is obtained.

While no specific REMPI studies on this compound have been reported, research on analogous molecules like dichlorotoluene isomers demonstrates the power of this technique. bac-lac.gc.ca Applying REMPI to this compound would allow for the precise determination of its adiabatic ionization energy and provide detailed information about the vibrational frequencies and structure of its excited electronic states. This data is invaluable for fundamental research in molecular physics and photochemistry.

X-ray Diffraction (XRD) for Crystalline Structure Determination

As of the latest available information, no specific studies detailing the X-ray diffraction analysis of this compound have been published in peer-reviewed literature. Consequently, experimentally determined data regarding its crystal system, space group, unit cell dimensions, and atomic coordinates are not available. The elucidation of the precise three-dimensional arrangement of atoms and molecules in the crystalline lattice of this compound awaits future crystallographic research.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties, structure, and reactivity of molecules. These methods solve the Schrödinger equation, or approximations of it, for a given molecular system.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. DFT methods are based on determining the electron density rather than the complex many-electron wavefunction. The B3LYP functional, a hybrid functional, combined with a large basis set like aug-cc-pVTZ, is capable of providing highly accurate results for molecular geometries, vibrational frequencies, and electronic properties.

For 4-bromo-2-chloro-5-fluorotoluene, a DFT study using the B3LYP/aug-cc-pVTZ level of theory would be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate electronic properties: Predict properties such as the dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Simulate vibrational spectra: Compute the infrared (IR) and Raman spectra to aid in the experimental identification and characterization of the molecule. For instance, similar calculations have been successfully applied to other halogenated anilines to assign vibrational modes. researchgate.net

Investigate reaction mechanisms: Map out the potential energy surface for chemical reactions involving this compound to understand reaction pathways and transition states.

Table 1: Potential DFT-Calculated Properties for this compound

| Property | Predicted Information |

|---|---|

| Optimized Geometry | Bond lengths (C-C, C-H, C-Br, C-Cl, C-F), Bond angles |

| Electronic Energies | Total energy, HOMO energy, LUMO energy, HOMO-LUMO gap |

| Spectroscopic Data | Vibrational frequencies (IR/Raman), NMR chemical shifts |

| Reactivity Descriptors | Molecular Electrostatic Potential (MEP), Mulliken atomic charges |

Semi-empirical methods offer a computationally less expensive alternative to ab initio methods like DFT. These methods use parameters derived from experimental data to simplify the calculations. Methods like PM3 (Parametric Method 3), AM1 (Austin Model 1), and MNDO (Modified Neglect of Diatomic Overlap) are particularly useful for optimizing the geometry of large molecules or for preliminary, less computationally demanding, geometry optimizations before applying more accurate methods. For a molecule the size of this compound, these methods can provide a reasonable initial structure quickly, which can then be refined using higher levels of theory like DFT.

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational changes and dynamics of a system. For this compound, MD simulations could be used to:

Explore its conformational landscape in different solvent environments.

Simulate the dynamics of its interaction with other reactants or a catalyst surface.

Provide insights into the atomistic details of reaction pathways that are inaccessible to static quantum chemical calculations.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts, which are essential for structural elucidation.

Vibrational Spectroscopy: As mentioned, methods like DFT can compute the IR and Raman spectra. Comparing these theoretical spectra with experimental ones helps confirm the molecular structure and assign vibrational modes to specific atomic motions.

Conformational Analysis: This involves identifying the different stable conformations (rotational isomers) of a molecule and determining their relative energies. For this compound, this would primarily involve studying the rotation of the methyl group. A potential energy surface scan can be performed by systematically rotating the methyl group and calculating the energy at each step to identify the most stable rotational conformation.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Reactivity Relationships (QSRR)

QSAR and QSRR models are statistical models that relate the chemical structure of a compound to its biological activity or chemical reactivity, respectively. These models are built by finding a mathematical relationship between calculated molecular descriptors (e.g., steric, electronic, and hydrophobic properties) and an observed activity or reactivity. Although no specific QSAR/QSRR studies for this compound are reported, such models could be developed to:

Predict the biological activity of a series of related halogenated toluenes.

Estimate the reactivity of this compound in a particular class of chemical reactions based on its structural features.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug molecule. If this compound were being investigated for potential biological activity, molecular docking studies would be performed to:

Identify potential protein targets.

Predict the binding pose of the molecule within the active site of a target protein.

Estimate the strength of the interaction (binding affinity).

Analyze the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the ligand-protein complex.

While no specific docking studies involving this compound are available, related research on other halogenated aromatic compounds demonstrates the utility of this approach in understanding and predicting biological activity. researchgate.net

Analysis of Aromaticity and Halogen Bonding Interactions

The presence and interplay of a methyl group and multiple halogen substituents on the aromatic ring of this compound give rise to a nuanced electronic structure. This structure dictates the compound's aromatic character and its capacity to engage in specific non-covalent interactions, namely halogen bonding. Computational and theoretical modeling provide essential insights into these properties, which are rooted in the distribution of electron density within the molecule.

Aromaticity Analysis

Computational chemistry employs several indices to quantify aromaticity. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index where a value of 1 indicates full aromaticity, as in benzene (B151609). Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion, where a more negative value at the center of the ring (NICS(0)) or just above it (NICS(1)) indicates stronger aromatic character due to a diatropic ring current.

While direct computational data for this compound is not available in the cited literature, the effect of its individual substituents on the aromaticity of benzene can be analyzed for a qualitative prediction. Electron-donating groups like methyl tend to slightly decrease the HOMA value from benzene's ideal of 1, while electron-withdrawing halogens also generally cause a small reduction in aromaticity. A study of monosubstituted benzenes provides comparative values that illustrate these trends. nih.gov

| Compound | Substituent Type | HOMA Value | NICS(1)zz (ppm) |

|---|---|---|---|

| Benzene | Reference | 1.000 | -30.99 |

| Toluene (B28343) | Electron-Donating | 0.991 | -30.73 |

| Fluorobenzene | Electron-Withdrawing | 0.985 | -29.35 |

| Chlorobenzene | Electron-Withdrawing | 0.979 | -29.98 |

| Bromobenzene | Electron-Withdrawing | 0.976 | -30.13 |

Table 1: Computed aromaticity indices for benzene and selected monosubstituted derivatives. Data compiled from theoretical studies on monosubstituted benzenes. nih.gov HOMA values approaching 1 and more negative NICS values indicate higher aromaticity.

Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, attracting a nucleophile. nih.gov This seemingly counter-intuitive role is explained by the concept of the "σ-hole," a region of positive electrostatic potential located on the halogen atom along the axis of its covalent bond to another atom. researchgate.netnih.gov The strength of a halogen bond is directly related to the magnitude of this positive potential, often denoted as V_S,max.

In this compound, both the bromine and chlorine atoms are potential halogen bond donors. The ability of these atoms to form halogen bonds is modulated by the other substituents on the aromatic ring. Electron-withdrawing groups enhance the σ-hole by pulling electron density away from the halogen, making it a stronger halogen bond donor. acs.org The fluorine atom, being the most electronegative element, is particularly effective at this. acs.org

The general strength of halogen bond donors follows the order I > Br > Cl > F. acs.org Therefore, the bromine atom at position 4 is expected to be the primary and stronger halogen bond donor compared to the chlorine atom at position 2. The presence of the highly electronegative fluorine atom at the adjacent position 5 is predicted to significantly enhance the positive electrostatic potential of the σ-hole on the bromine atom.

Computational studies on substituted halobenzenes demonstrate this "tunability" of the σ-hole. The addition of electron-withdrawing fluorine atoms to a halobenzene scaffold leads to a more positive V_S,max and, consequently, stronger halogen bond interaction energies (E_int). acs.orgresearchgate.net

| Halogen Bond Donor | V_S,max (kcal/mol) | Interaction Energy (E_int) with Acetone (kcal/mol) |

|---|---|---|

| Chlorobenzene | 10.3 | -3.11 |

| Pentafluorochlorobenzene | 18.9 | -4.63 |

| Bromobenzene | 12.2 | -3.56 |

| Pentafluorobromobenzene | 21.8 | -5.26 |

| Iodobenzene | 15.8 | -4.41 |

| Pentafluoroiodobenzene | 26.6 | -6.19 |

Table 2: Effect of fluorine substitution on the maximum electrostatic potential (V_S,max) of the σ-hole and the corresponding halogen bond interaction energy (E_int) with acetone as the halogen bond acceptor. Data compiled from computational studies on halobenzenes. researchgate.net

Based on these principles, the following can be inferred for this compound:

Primary Halogen Bond Donor: The bromine atom at the C4 position is the most probable site for halogen bonding due to bromine's greater polarizability compared to chlorine.

Substituent Enhancement: The σ-hole on the C4-Br bond is significantly enhanced by the strong inductive effect of the adjacent fluorine atom at C5 and, to a lesser extent, by the chlorine atom at C2. The electron-donating methyl group at C1 has a minor counteracting effect.

Secondary Halogen Bond Donor: The chlorine atom at the C2 position also possesses a σ-hole and can act as a halogen bond donor, although it is expected to be weaker than the bromine. Its potential is enhanced by the neighboring bromine and fluorine atoms.

Interaction Strength: The halogen bonds formed by the bromine in this compound are predicted to be substantially stronger than those of unsubstituted bromobenzene due to the presence of two other electron-withdrawing halogens on the ring.

Applications in Advanced Organic Synthesis

Precursor in Pharmaceutical Research and Development

Halogenated organic compounds are fundamental in medicinal chemistry, and 4-Bromo-2-chloro-5-fluorotoluene is noted as a key intermediate for the pharmaceutical industry. cymitquimica.comtianyechemicals.combuyersguidechem.com The presence of multiple halogen atoms allows for its incorporation into diverse molecular architectures, which is a crucial aspect of developing new drugs.

While specific Active Pharmaceutical Ingredients (APIs) derived directly from this compound are not extensively detailed in publicly available literature, it is categorized as a pharmaceutical intermediate. lookchem.comtianyechemicals.com The synthesis of APIs often involves multiple steps, with intermediates like this compound serving as foundational building blocks. chemoxpharma.comqinmuchem.com The reactivity of the bromo and chloro groups allows for cross-coupling reactions, which are instrumental in constructing the carbon skeleton of many pharmaceutical drugs.

For instance, structurally similar compounds are crucial in synthesizing important medications. A key intermediate for the androgen receptor antagonist, darolutamide, is prepared using 4-bromo-2-chlorobenzonitrile, highlighting the importance of the 4-bromo-2-chloro substitution pattern in modern drug synthesis. googleapis.com

The design of new therapeutic agents often involves creating libraries of compounds to screen for biological activity. The distinct electronic properties and lipophilicity conferred by the halogen atoms of this compound make it an attractive starting material for such endeavors. cymitquimica.com Brominated heterocyclic compounds, for example, are known to exhibit a wide range of biological activities and are used as versatile intermediates in medicinal chemistry to rapidly explore chemical space. researchgate.net The incorporation of this bromo-chloro-fluorotoluene moiety can influence a molecule's binding affinity to biological targets and its metabolic stability, key parameters in drug design.

Intermediate in Agrochemical Innovation

The development of new and effective agrochemicals is another area where halogenated intermediates play a critical role. innospk.com this compound is recognized for its potential applications in this sector. cymitquimica.com

The synthesis of modern herbicides and pesticides often relies on halogenated aromatic precursors. While specific commercial products derived from this compound are not explicitly documented, the structural motifs are relevant. For example, the pesticide profenofos (B124560) is chemically known as O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate (B77711), underscoring the utility of the 4-bromo-2-chlorophenyl unit in creating effective crop protection agents.

Furthermore, research into new herbicidal molecules includes the synthesis of compounds containing chloro- and fluoro-substituted aromatic rings to modulate their biological activity and weed control spectrum.

The synthesis of plant growth regulators is a specialized area within agrochemical research. These compounds are designed to modify plant growth in a targeted manner. The development of new plant growth regulators often involves the synthesis of novel organic molecules where halogenated aromatic compounds can serve as key structural components. While direct synthesis of plant growth regulators from this compound is not specified in the reviewed literature, the general importance of such intermediates in creating diverse chemical structures for screening is well-established in the agrochemical industry. sympharma.com

Role in Materials Science and Specialty Chemical Development

The unique electronic and chemical properties of polyhalogenated aromatic compounds suggest potential applications in materials science. cymitquimica.com These compounds can be used as monomers or additives in the synthesis of specialty polymers and other materials. The development of specialty chemicals for various industries, including plastics, coatings, and electronics, often involves the use of versatile intermediates to achieve desired material properties. oceanicpharmachem.comschrodinger.comvandemark.comfuturefuelcorporation.com The presence of bromo, chloro, and fluoro groups on the toluene (B28343) ring allows for further chemical modifications, making this compound a potentially valuable precursor in the creation of novel materials and specialty chemicals. cymitquimica.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-bromo-2-chlorobenzonitrile |

| O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate (Profenofos) |

Precursors for Advanced Polymer Synthesis

The unique substitution pattern of this compound offers multiple reaction sites for polymerization, making it a candidate for the synthesis of high-performance polymers such as poly(arylene ether)s and other advanced thermoplastics. The presence of fluorine atoms can enhance properties like thermal stability, chemical resistance, and flame retardancy, while also lowering the dielectric constant of the resulting polymers.

While direct research on the use of this compound in polymer synthesis is not extensively documented, the reactivity of similarly structured bromo-chloro-fluoro aromatic compounds provides a strong indication of its potential. For instance, the synthesis of novel halogen ring-substituted 2-methoxyethyl phenylcyanoacrylates and their subsequent copolymerization with styrene (B11656) has been reported. researchgate.net These reactions often proceed via Knoevenagel condensation, followed by free-radical copolymerization. researchgate.net The resulting copolymers' compositions are typically determined by nitrogen analysis, with the incorporation of the halogenated monomer indicating its reactivity. researchgate.net

The synthesis of poly(arylene ether)s often involves the nucleophilic aromatic substitution reaction between a dihalogenated monomer and a bisphenol. In the case of this compound, the varying reactivity of the C-Br and C-Cl bonds could be exploited for selective polymerization reactions. The general approach for synthesizing such polymers involves reacting the halogenated monomer with a bisphenol in the presence of a base like potassium carbonate.

Research on related compounds, such as the synthesis of 4-chloro-3-fluorotoluene (B1349368) and 4-bromo-3-fluorotoluene (B33196) from o-nitro-p-toluidine, highlights the synthetic pathways available for preparing such precursors. researchgate.net These syntheses often involve multi-step processes including diazotization, Sandmeyer reaction, reduction, and Schiemann reaction to achieve high purity products. researchgate.net

Table 1: Physicochemical Properties of Related Halogenated Toluenes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 4-Bromo-2-fluorotoluene | C₇H₆BrF | 189.02 | 168.8 (°F, closed cup) | 1.492 | 1.529 |

| 5-Bromo-2-fluorotoluene | C₇H₆BrF | 189.02 | 163.4 (°F, closed cup) | 1.486 | 1.529 |

Data sourced from publicly available chemical supplier information. sigmaaldrich.comsigmaaldrich.com

Components in Electronic Materials Research

Halogenated organic compounds, particularly those containing fluorine, are of significant interest in the field of electronic materials. The introduction of fluorine atoms can modulate the electronic properties of a molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This fine-tuning is crucial for the performance of organic electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

While specific research detailing the application of this compound in electronic materials is limited, the use of structurally similar compounds is well-established. For example, derivatives of bromo- and chloro-substituted aromatics are utilized as intermediates in the synthesis of materials for OLEDs. The compound's structure suggests it could be a precursor for creating larger conjugated systems through cross-coupling reactions, such as Suzuki or Stille couplings, which are fundamental in the synthesis of organic semiconductors.

The presence of multiple halogen atoms on the toluene ring allows for sequential and site-selective functionalization. This is a key strategy in building up the complex molecular structures required for advanced electronic materials. For instance, a related compound, 4-bromo-2-chloro-5-fluoroiodobenzene, highlights the utility of multi-halogenated aromatics as versatile building blocks. nih.gov

Patents related to the synthesis of intermediates for androgen receptor antagonists, such as those involving 4-bromo-2-chlorobenzonitrile, demonstrate the synthetic utility of such compounds in creating complex, biologically active molecules, a field that often overlaps with the development of organic electronic materials. googleapis.com

Table 2: Properties of a Related Compound for Electronic Applications

| Compound | CAS Number | Molecular Formula | Application Note |

| 5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid | 606144-04-1 | C₁₅H₁₀BrClFN₃O₂ | A complex heterocyclic compound whose synthesis relies on halogenated precursors and is of interest in materials science. nih.gov |

Information sourced from public chemical databases.

Environmental Fate and Toxicological Mechanisms

Environmental Persistence and Degradation Pathways of Halogenated Toluene (B28343) Derivatives

Halogenated organic compounds, including halogenated toluenes, are recognized for their chemical stability and resistance to natural degradation processes. sigmaaldrich.comsigmaaldrich.com This persistence is a significant environmental concern, as it allows these compounds to remain in various environmental compartments for extended periods. sigmaaldrich.com The stability of these molecules is largely due to the strength of the carbon-halogen bonds.

The degradation of halogenated toluenes in the environment can occur through several pathways, though often at slow rates. These pathways include:

Biodegradation: Microbial degradation is a key process for the breakdown of many organic pollutants. Some bacteria have been shown to degrade toluene and its derivatives under both aerobic and anaerobic conditions. biosynth.comchemicalbook.comsigmaaldrich.com The initial step in the aerobic degradation of toluene often involves oxidation of the methyl group or the aromatic ring by mono- or dioxygenase enzymes. sigmaaldrich.com However, the presence of multiple halogen substituents, as in 4-Bromo-2-chloro-5-fluorotoluene, can significantly hinder microbial attack, making the compound more recalcitrant.

Photodegradation: Sunlight, particularly UV radiation, can induce the degradation of some chemical compounds. sigmaaldrich.com For halogenated aromatic hydrocarbons, photodegradation can involve the cleavage of the carbon-halogen bond. However, the effectiveness of this process depends on various factors, including the specific compound and environmental conditions.

Chemical Degradation: Certain chemical reactions in the environment can contribute to the breakdown of these compounds, though they are generally resistant to hydrolysis.

The multiple halogen atoms in this compound likely contribute to its high persistence in the environment, a characteristic shared with many other halogenated aromatic hydrocarbons. sigmaaldrich.com

Bioaccumulation and Trophic Transfer Mechanisms in Ecosystems

A significant concern with persistent organic pollutants like halogenated toluenes is their potential to bioaccumulate in organisms and biomagnify through food webs. sigmaaldrich.comepa.gov Bioaccumulation occurs when an organism absorbs a substance at a rate faster than that at which the substance is lost.

Key factors influencing the bioaccumulation of halogenated aromatic hydrocarbons include:

Lipophilicity: These compounds are generally lipophilic, meaning they have a high affinity for fats and lipids. sigmaaldrich.com This property facilitates their storage in the fatty tissues of organisms. The octanol-water partition coefficient (Kow) is a common measure of a chemical's lipophilicity, with higher values indicating a greater potential for bioaccumulation.

Metabolism: The ability of an organism to metabolize and excrete a compound can reduce its bioaccumulation potential. epa.gov However, as with degradation, the halogen substituents on aromatic rings can make them more difficult for organisms to metabolize.

Trophic transfer, or biomagnification, is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food chain. scbt.com This occurs because the contaminant is transferred from prey to predator and is not easily eliminated. For many halogenated aromatic hydrocarbons, there is evidence of trophic magnification in aquatic and terrestrial food webs. parchem.comsynquestlabs.comepa.gov

Mechanistic Toxicology of Halogenated Aromatic Hydrocarbons

The toxicity of halogenated aromatic hydrocarbons has been extensively studied, revealing a range of adverse effects at the cellular and molecular levels. nih.govnih.govsigmaaldrich.com

Cellular and Molecular Interactions

A primary mechanism of toxicity for many halogenated aromatic hydrocarbons involves their interaction with the aryl hydrocarbon receptor (AhR). nih.gov The AhR is a ligand-activated transcription factor that regulates the expression of a variety of genes, including those involved in metabolism. nih.gov Binding of a ligand, such as a halogenated aromatic hydrocarbon, to the AhR can lead to a cascade of events that alters gene expression and disrupts normal cellular function. nih.gov

Other cellular and molecular interactions can include:

Oxidative Stress: Exposure to these compounds can lead to the production of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids.

Disruption of Cell Signaling: Halogenated aromatic hydrocarbons can interfere with various cell signaling pathways, leading to altered cellular responses and functions.

The specific interactions of this compound at the cellular and molecular level have not been detailed in available research.

Impact on Metabolic Pathways and Enzyme Activity

Halogenated aromatic hydrocarbons are known to have significant impacts on metabolic pathways, primarily through the induction of cytochrome P450 (CYP) enzymes. The AhR plays a crucial role in this process. nih.gov Induction of CYP enzymes can have several consequences:

Altered Metabolism of Endogenous Compounds: CYP enzymes are involved in the metabolism of essential endogenous compounds like steroid hormones. Altered enzyme activity can disrupt hormone balance and other physiological processes.

Metabolic Activation of Procarcinogens: While CYP enzymes are involved in detoxification, they can also metabolically activate certain chemicals into more toxic or carcinogenic forms.

The impact of this compound on specific metabolic pathways and enzyme activities is not well-documented. However, as a halogenated aromatic hydrocarbon, it has the potential to interact with and alter metabolic processes.

Genotoxicity and Carcinogenicity Research

The genotoxicity and carcinogenicity of halogenated aromatic hydrocarbons are of significant concern. nih.govsigmaaldrich.com Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, causing mutations, which may lead to cancer.

Research on various halogenated aromatic hydrocarbons has shown that some of these compounds can be genotoxic. The mechanisms of genotoxicity can include the formation of DNA adducts, where the chemical or its metabolite binds directly to DNA, leading to mutations.

The carcinogenicity of this class of compounds has been demonstrated in animal studies, with some halogenated aromatic hydrocarbons classified as known or probable human carcinogens. sigmaaldrich.com For instance, some chlorinated toluenes have been associated with an increased risk of respiratory and digestive cancers in occupational studies, although a definitive link to specific compounds is often difficult to establish. The International Agency for Research on Cancer (IARC) has not classified the carcinogenicity of toluene itself in humans.

There is no specific research available on the genotoxicity or carcinogenicity of this compound.

Ecophysiological Effects on Organisms

The ecophysiological effects of halogenated aromatic hydrocarbons on organisms can be wide-ranging and severe. These effects are a consequence of the toxicological mechanisms described above and can manifest at the individual, population, and community levels.

Observed effects in wildlife exposed to halogenated aromatic hydrocarbons include:

Reproductive and Developmental Effects: These compounds can interfere with reproductive processes, leading to reduced fertility, birth defects, and developmental abnormalities in offspring. sigmaaldrich.com

Immunotoxicity: The immune system is a sensitive target for many halogenated aromatic hydrocarbons. nih.gov Exposure can suppress immune function, making organisms more susceptible to diseases and infections. nih.gov

Endocrine Disruption: As mentioned, these compounds can disrupt hormone systems, leading to a variety of adverse health effects.

Neurotoxicity: Some halogenated aromatic hydrocarbons have been shown to be toxic to the nervous system.

The specific ecophysiological effects of this compound on organisms have not been documented. However, based on the known effects of related compounds, it is plausible that it could exert similar adverse impacts on ecosystems.

Advanced Risk Assessment Methodologies in Chemical Research

In the absence of extensive empirical data for a specific chemical like this compound, advanced risk assessment methodologies become crucial for predicting potential hazards and understanding environmental behavior. These methods leverage computational models and data from structurally similar compounds to fill information gaps.

One of the primary approaches is the use of Quantitative Structure-Activity Relationships (QSAR) . QSAR models are mathematical representations that correlate the structural or physicochemical properties of chemicals with their biological activity or environmental fate. nih.govrsc.org For halogenated aromatic hydrocarbons, these models can predict endpoints such as aquatic toxicity, biodegradability, and potential for bioaccumulation. nih.gov The predictive power of QSAR models relies on extensive databases of tested chemicals, from which relationships between molecular descriptors (e.g., hydrophobicity, electronic properties, and steric factors) and toxicological effects are derived. nih.gov

In silico toxicology is another key methodology, employing computer-based simulations to predict the toxic potential of chemicals. mdpi.com This can involve docking studies to predict the binding of a chemical to biological receptors, or the use of expert systems that identify structural alerts associated with specific types of toxicity, such as mutagenicity or carcinogenicity. For a compound like this compound, in silico tools could be used to predict its potential for metabolism and the formation of reactive intermediates.

A read-across approach is often used in conjunction with QSAR and in silico methods. This technique involves assessing the toxicity of a substance by comparing it to one or more structurally similar chemicals for which more extensive data are available. The validity of a read-across assessment depends on a clear and scientifically robust justification for the similarity between the target and analogue substances.

Finally, high-throughput screening (HTS) technologies, while still an emerging field in environmental toxicology, offer the potential to rapidly test large numbers of chemicals for various biological activities. nih.gov These in vitro assays can provide valuable data for building more robust QSAR models and for prioritizing chemicals for more detailed in vivo testing.